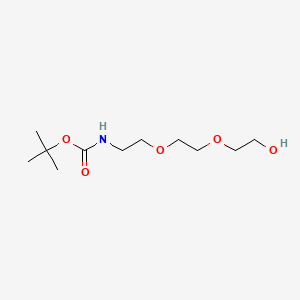

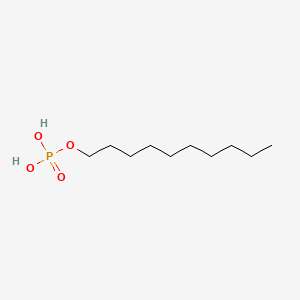

![molecular formula C21H17N3O6 B1677076 ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300803-69-4](/img/structure/B1677076.png)

ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Overview

Description

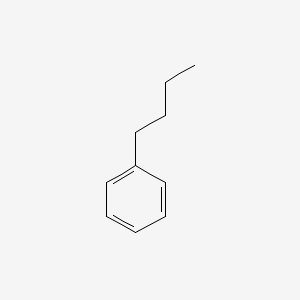

Ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C21H17N3O6 . It is also known by the synonyms OB-1, STOML3 inhibitor OB-1, and 300803-69-4 . The compound has a molecular weight of 407.4 g/mol .

Molecular Structure Analysis

The compound’s structure includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound’s InChIKey is UJHGRDVYTTVJFD-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, imidazole compounds are known to participate in a wide range of reactions due to their amphoteric nature .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound’s topological polar surface area is 112 Ų .Scientific Research Applications

OB-1: A Comprehensive Analysis of Scientific Research Applications: OB-1, also known as STOML3 inhibitor OB-1, is a compound with several scientific research applications. Below is a detailed analysis focusing on unique applications across different fields.

Neuroscience Research

OB-1 serves as an oligomerization inhibitor of stomatin-like protein-3 (STOML3), which plays a role in the modulation of mechanically-induced Piezo1 currents in cells. This application is crucial for understanding the mechanosensation process in neuronal cells .

Pain Management Studies

The compound has been shown to inhibit tactile perception in mice, which suggests its potential use in studying mechanisms of pain and developing treatments for conditions like diabetic neuropathy .

Cellular Mechanotransduction

By reducing Piezo1 channel current amplitude, OB-1 is valuable for research into cellular mechanotransduction, the mechanisms by which cells convert mechanical stimulus into chemical activity .

Sensory Neuron Research

OB-1 decreases mechanically-induced Piezo1 but not ASIC3 current amplitudes in cultured mouse sensory neurons, highlighting its specificity and importance in sensory neuron studies .

Future Directions

Mechanism of Action

Target of Action

The primary target of OB-1 is the Stomatin-like protein-3 (STOML3) . STOML3 is a protein that plays a crucial role in the mechanosensation of cells, particularly in sensory neurons .

Mode of Action

OB-1 acts as an oligomerization inhibitor of STOML3 . It reduces the cluster size of STOML3 in the plasma membrane, thereby affecting its function . This interaction leads to a decrease in mechanically-induced Piezo1 current amplitudes in N2a cells and cultured mouse sensory neurons .

Biochemical Pathways

It is known that the inhibition of stoml3 oligomerization by ob-1 can impact the mechanosensation process in cells . This could potentially affect various downstream effects related to cellular mechanosensation.

Result of Action

The inhibition of STOML3 oligomerization by OB-1 leads to a decrease in mechanically-induced Piezo1 current amplitudes in cells . This can silence mechanoreceptor activity and inhibit paw withdrawal reflex in a mouse neuropathic pain model . These molecular and cellular effects suggest potential therapeutic applications of OB-1 in the management of conditions related to mechanosensation, such as neuropathic pain .

properties

IUPAC Name |

ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHGRDVYTTVJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

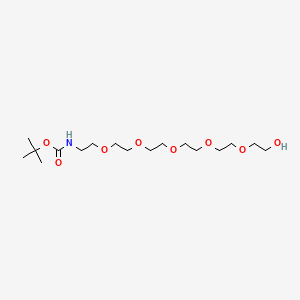

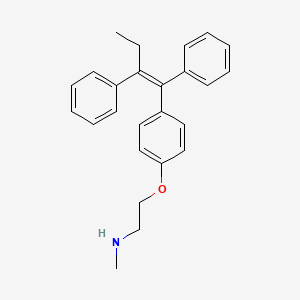

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)

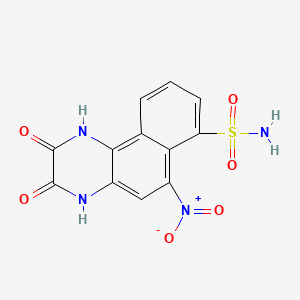

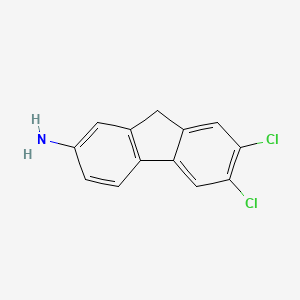

![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)

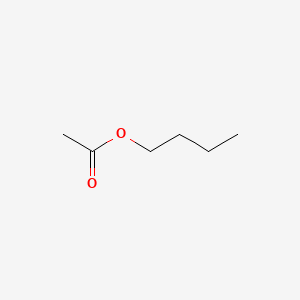

![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)